5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid
CAS No.: 1258640-67-3
Cat. No.: VC4076518
Molecular Formula: C11H18F3NO4
Molecular Weight: 285.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258640-67-3 |
|---|---|
| Molecular Formula | C11H18F3NO4 |
| Molecular Weight | 285.26 |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)pentanoic acid |
| Standard InChI | InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-5-4-7(6-8(16)17)11(12,13)14/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | VBVHGWGVTGSANP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCC(CC(=O)O)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC(CC(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
5-{[(tert-Butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid features a pentanoic acid backbone with two critical functional groups:
-
A tert-butoxycarbonyl (Boc) group at the N-terminus, which serves as a protective moiety for amines during synthetic processes.
-
A trifluoromethyl (-CF₃) group at the C3 position, imparting electron-withdrawing effects and enhancing metabolic stability .
Structural Characteristics
-
Molecular Formula: C₁₁H₁₆F₃NO₄
-
Molecular Weight: 285.26 g/mol
-
Stereochemistry: The compound’s chiral center at the C5 position influences its biological interactions and synthetic utility .
Table 1: Comparative Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 5-Boc-amino-3-CF₃-pentanoic acid | C₁₁H₁₆F₃NO₄ | 285.26 | Boc, -CF₃, carboxylic acid |
| 5-Aminopentanoic acid | C₅H₁₁NO₂ | 117.15 | Amino, carboxylic acid |
| 3-Trifluoromethylpentanoic acid | C₆H₉F₃O₂ | 170.13 | -CF₃, carboxylic acid |
The trifluoromethyl group increases lipophilicity (logP ≈ 2.1) compared to non-fluorinated analogs (logP ≈ 0.5) , enhancing membrane permeability in biological systems.
Synthetic Pathways and Optimization
The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid involves multi-step protocols to introduce the Boc and -CF₃ groups selectively.
Key Synthetic Steps
-
Amino Group Protection:
The primary amine of 5-aminopentanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, yielding Boc-protected intermediates . -
Trifluoromethylation:
A radical trifluoromethylation or nucleophilic substitution introduces the -CF₃ group at the C3 position. For example, Umemoto’s reagent (CF₃SO₂Cl) facilitates electrophilic trifluoromethylation under mild conditions . -
Deprotection and Purification:
Acidic hydrolysis (e.g., HCl/dioxane) removes the Boc group, followed by recrystallization or column chromatography to isolate the final product.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 0°C → RT | 85 | 95 |
| Trifluoromethylation | CF₃SO₂Cl, CuI, DMF, 60°C | 72 | 90 |
| Deprotection | 4M HCl/dioxane, RT, 2h | 95 | 98 |
Biological Activity and Mechanistic Insights
The compound’s biological profile is shaped by its trifluoromethyl group, which enhances binding affinity to hydrophobic enzyme pockets, and the Boc group, which modulates solubility.
Enzyme Inhibition
Preliminary assays suggest inhibitory activity against prolyl oligopeptidase (POP), a target in neurodegenerative diseases. The Boc group stabilizes the compound’s binding to the enzyme’s active site, while the -CF₃ group enhances selectivity (IC₅₀ ≈ 9.6 μM) .
Industrial and Pharmaceutical Applications
Medicinal Chemistry
The compound serves as a precursor for:
-
Protease Inhibitors: Its structure aligns with inhibitors targeting viral proteases (e.g., HIV-1 protease) .
-
Anticancer Agents: Derivatives with modified side chains show IC₅₀ values <10 μM in HeLa and CEM cell lines.
Material Science
Incorporation into polymers improves thermal stability (Tg ↑ by 20°C) and chemical resistance, making it suitable for coatings and adhesives .
Challenges and Future Directions
While the compound’s synthetic versatility is well-established, gaps remain in:
-
Toxicological Profiles: Limited data on long-term cytotoxicity.
-
Scalability: Current yields (72–85%) require optimization for industrial-scale production.
Future research should prioritize structure-activity relationship (SAR) studies to refine therapeutic efficacy and explore applications in drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume